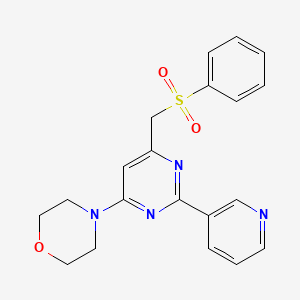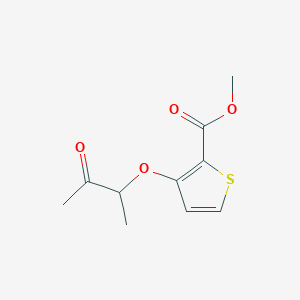![molecular formula C25H25N5O4 B2524265 3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887460-19-7](/img/structure/B2524265.png)
3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that falls within the class of imidazo[2,1-f]purine derivatives. These compounds are known for their pharmacological potential and are often explored for their medicinal chemistry applications due to their purine-like characteristics, which can interact with various biological targets, such as adenosine receptors.
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives can be approached through the reaction of 5-amino-1H-imidazoles with reagents like 3-methoxalylchromone, which leads to the formation of imidazo(4,5-b)pyridines, a closely related structure to the compound . These reactions typically involve the formation of intermediate compounds that can be further modified to introduce various substituents at specific positions on the purine core, as seen in the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones . The synthesis process often includes steps such as alkylation, esterification, and hydrolysis to achieve the desired functional groups and molecular architecture.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by a purine core that is modified by the addition of various substituents. These modifications can significantly alter the compound's binding disposition and pharmacological properties. For instance, the introduction of a phenoxyphenyl group at the 8-position, as seen in the compound of interest, could potentially enhance its affinity for certain biological targets, such as the A(3) adenosine receptor . Docking and 3D-QSAR studies are often employed to investigate the binding disposition of these compounds and to understand the impact of structural changes on their biological activity.
Chemical Reactions Analysis
Imidazo[2,1-f]purine derivatives can participate in a variety of chemical reactions, which are essential for their functionalization and potential as pharmacophores. For example, intramolecular alkylation is a key step in the synthesis of related compounds, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . Additionally, reactions with isothiocyanates have been reported to yield novel compounds with potential biological activity . These reactions are crucial for the diversification of the imidazo[2,1-f]purine scaffold and the exploration of its medicinal chemistry applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of methyl and methoxyethyl groups can affect the compound's solubility, hydrophilicity, and overall pharmacokinetic profile. The introduction of bulky substituents like the phenoxyphenyl group can also impact the molecule's conformation and its ability to interact with biological targets. Mesoionic compounds, such as imidazo[1,2-c]pyrimidine-2,7-diones, exhibit unique properties like tautomerism and the ability to undergo ring-opening reactions, which could be relevant for the compound . Understanding these properties is essential for the rational design of new drugs based on the imidazo[2,1-f]purine scaffold.
科学的研究の応用
High-Performance Thin-Layer Chromatography for Drug Analysis
One study developed a validated stability-indicating high-performance thin-layer chromatography (HPTLC) method for the determination of linagliptin in tablet dosage form. This method aimed to ascertain the stability characteristics of the drug and support the suitability of the proposed analytical method under various stress conditions (V. Rode & M. Tajne, 2021) (Rode & Tajne, 2021).
PTP 1B Inhibitors for Managing Ailments
Another study focused on 2,4-thiazolidinediones (TZD) and their role as PTP 1B inhibitors, highlighting the journey of TZDs over seven years and their potential activity against PTP 1B, which plays a crucial role in managing insulin resistance associated with type 2 diabetes mellitus (T2DM) (S. Verma, Yatesh Sharad Yadav, & Suresh Thareja, 2019) (Verma et al., 2019).
Hydantoin Derivatives in Medicinal Chemistry
Research on hydantoin derivatives, a non-aromatic five-membered heterocycle, showed significant pharmacological and biological activity in therapeutic and agrochemical applications. The review emphasized the chemical and enzymatic synthesis of hydantoin and its potential medical applications (Shabnam Babu Shaikh et al., 2023) (Shaikh et al., 2023).
Unnatural Base Pairs in Synthetic Biology
A study on the development of unnatural base pairs for synthetic biology discussed the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for unnatural base pairs. It introduced bases recognized as ring-expanded purines and pyrimidines, which are expected to satisfy criteria for shape complementarity and enhanced stacking ability (Noriko Saito-Tarashima & N. Minakawa, 2018) (Saito-Tarashima & Minakawa, 2018).
Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin
A review discussed the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, highlighting their increased potency in biological activity and their metal complexes (S. Omidi & A. Kakanejadifard, 2020) (Omidi & Kakanejadifard, 2020).
特性
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-16-17(2)30-21-22(27(3)25(32)28(23(21)31)14-15-33-4)26-24(30)29(16)18-10-12-20(13-11-18)34-19-8-6-5-7-9-19/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMGTXPNGUDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2524182.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2524183.png)
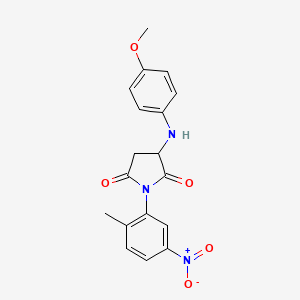
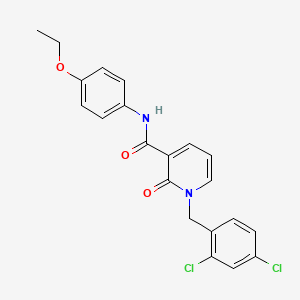
![3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2524188.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2524192.png)
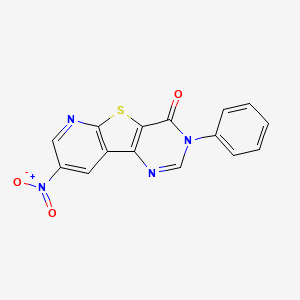
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2524194.png)
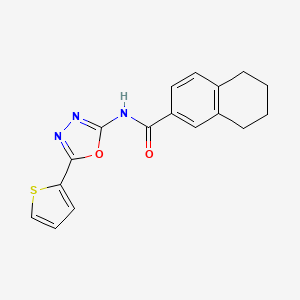
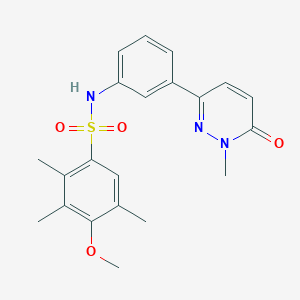
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2524198.png)
